

# The Solubility Profile of 7-Quinolinecarboxylic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid

Cat. No.: B093325

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## Foreword: Navigating the Solubility Landscape of a Key Building Block

**7-Quinolinecarboxylic acid**, a heterocyclic carboxylic acid, serves as a crucial scaffold and building block in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutics, including selective ion channel modulators, underscores the importance of a thorough understanding of its physicochemical properties.<sup>[1]</sup> Among these, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, formulation, and ultimately, its bioavailability in drug development contexts.

This technical guide provides an in-depth exploration of the solubility of **7-Quinolinecarboxylic acid**. In the absence of extensive publicly available quantitative solubility data, this document focuses on the underlying scientific principles governing its solubility and presents a detailed, field-proven protocol for its empirical determination. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this important compound.

## Physicochemical Characteristics of 7-Quinolinecarboxylic Acid

A foundational understanding of the molecular properties of **7-Quinolinecarboxylic acid** is essential to rationalize its solubility behavior.

Table 1: Key Physicochemical Properties of **7-Quinolinecarboxylic Acid**

Property	Value	Source
Molecular Formula	$C_{10}H_7NO_2$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	173.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white to white solid/powder	<a href="#">[1]</a>
Melting Point	249.5 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Predicted pKa	$2.68 \pm 0.30$	<a href="#">[1]</a> <a href="#">[3]</a>

The structure of **7-Quinolinecarboxylic acid**, featuring a rigid, aromatic quinoline ring and an acidic carboxylic acid group, results in a molecule with moderate polarity. The high melting point suggests strong intermolecular forces in the solid state, primarily hydrogen bonding and  $\pi$ - $\pi$  stacking, which must be overcome by the solvent for dissolution to occur. The predicted pKa indicates that it is a weak acid.

## Theoretical Framework for Solubility in Organic Solvents

The solubility of **7-Quinolinecarboxylic acid** in a given organic solvent is governed by the principle of "like dissolves like." This adage is scientifically framed by the thermodynamics of solvation, where the Gibbs free energy of solution ( $\Delta G_{sol}$ ) must be negative. This is influenced by the enthalpy of solution ( $\Delta H_{sol}$ ) and the entropy of solution ( $\Delta S_{sol}$ ).

$\Delta H_{sol}$  is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

For **7-Quinolinecarboxylic acid**, the key interactions are:

- Solute-Solute: Strong hydrogen bonds from the carboxylic acid moiety and  $\pi$ - $\pi$  stacking of the quinoline rings.
- Solvent-Solvent: Varies depending on the solvent (e.g., hydrogen bonding in alcohols, dipole-dipole interactions in aprotic polar solvents).

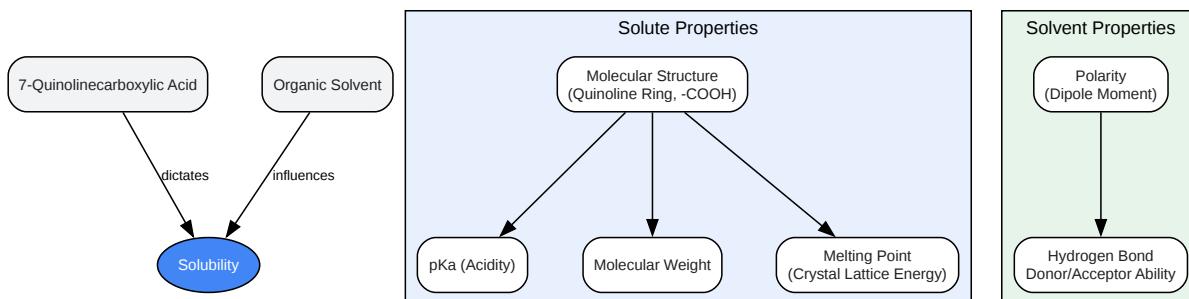
- **Solute-Solvent:** The potential for hydrogen bonding between the carboxylic acid group and hydrogen bond acceptor/donor solvents, and dipole-dipole interactions.

Based on these principles, we can predict the following solubility trends:

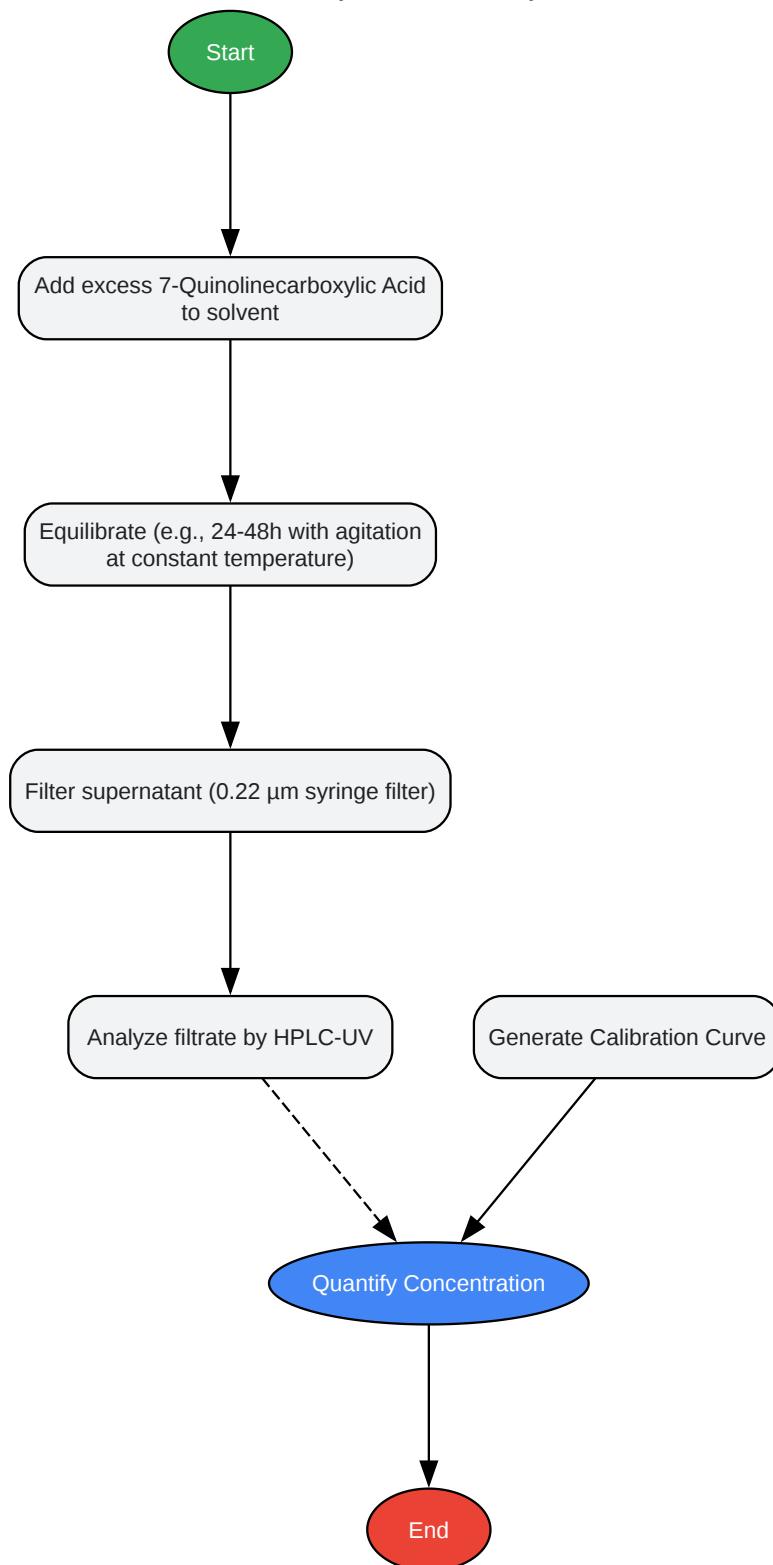
- **Polar Aprotic Solvents** (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have large dipole moments. They are expected to effectively solvate the carboxylic acid group and interact favorably with the polar quinoline ring system, leading to good solubility. The use of deuterated DMSO (d6-DMSO) for NMR analysis of **7-Quinolinecarboxylic acid** supports its solubility in this solvent.[\[1\]](#)[\[4\]](#)
- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have moderate to good solvating power for **7-Quinolinecarboxylic acid**. However, the energetic cost of disrupting the solvent's own hydrogen bonding network can sometimes limit solubility compared to polar aprotic solvents.
- **Nonpolar Solvents** (e.g., Heptane, Toluene): These solvents lack the ability to form strong interactions with the polar carboxylic acid group. Consequently, the solubility of **7-Quinolinecarboxylic acid** in nonpolar solvents is expected to be very low.

The following diagram illustrates the key molecular interactions influencing the solubility of **7-Quinolinecarboxylic acid**.

## Factors Influencing 7-Quinolinecarboxylic Acid Solubility



## Workflow for Thermodynamic Solubility Determination

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